(E)-Ethyl 3-cyano-4-((dimethylamino) methyleneamino)phenylcarbamate
Overview
Description
(E)-Ethyl 3-cyano-4-((dimethylamino) methyleneamino)phenylcarbamate is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
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Biological Activity
(E)-Ethyl 3-cyano-4-((dimethylamino)methyleneamino)phenylcarbamate, with the CAS number 1033194-59-0, is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of (E)-Ethyl 3-cyano-4-((dimethylamino)methyleneamino)phenylcarbamate is C13H16N4O2. It features a cyano group and a dimethylamino group, which are significant for its biological interactions. The compound's structure is crucial for understanding its mechanism of action.
Anticancer Properties
Research indicates that compounds similar to (E)-Ethyl 3-cyano-4-((dimethylamino)methyleneamino)phenylcarbamate exhibit anticancer properties. In vitro studies have demonstrated that such compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, a study showed that derivatives of phenylcarbamates could effectively inhibit the growth of various cancer cell lines, suggesting a potential role as chemotherapeutic agents .
Enzyme Inhibition
One notable biological activity of this compound is its ability to act as an inhibitor of specific enzymes. It has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and are implicated in cancer progression. Inhibiting HDACs can lead to reactivation of tumor suppressor genes and induction of cell differentiation .
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of various carbamate derivatives on human cancer cell lines. The results indicated that (E)-Ethyl 3-cyano-4-((dimethylamino)methyleneamino)phenylcarbamate showed significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range. The mechanism was attributed to increased levels of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis .
HDAC Inhibition
Another research focused on the inhibition of HDACs by carbamate derivatives, including (E)-Ethyl 3-cyano-4-((dimethylamino)methyleneamino)phenylcarbamate. The study demonstrated that this compound could decrease HDAC activity in vitro, resulting in increased acetylation of histones and modulation of gene expression associated with tumor suppression .
Data Summary
Biological Activity | Effect | Mechanism |
---|---|---|
Anticancer Activity | Cytotoxicity against cancer cells | Induction of apoptosis via ROS generation |
Enzyme Inhibition | HDAC inhibition | Increased histone acetylation |
Properties
IUPAC Name |
ethyl N-[3-cyano-4-(dimethylaminomethylideneamino)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-4-19-13(18)16-11-5-6-12(10(7-11)8-14)15-9-17(2)3/h5-7,9H,4H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAQIGZFMXSMMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)N=CN(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158946 | |
Record name | Ethyl N-[3-cyano-4-[[(dimethylamino)methylene]amino]phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033194-59-0 | |
Record name | Ethyl N-[3-cyano-4-[[(dimethylamino)methylene]amino]phenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033194-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-[3-cyano-4-[[(dimethylamino)methylene]amino]phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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